![molecular formula C29H21ClN2O B10974307 2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide](/img/structure/B10974307.png)
2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide
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Overview
Description
2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with a 2-chlorophenyl group and a diphenylmethyl group attached to the carboxamide functionality. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the quinoline is reacted with 2-chlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Carboxamide Functionality: The carboxamide group is introduced by reacting the intermediate product with diphenylmethylamine under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine under conditions such as catalytic hydrogenation.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by intercalating into DNA.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenyl)quinoline-4-carboxamide: Lacks the diphenylmethyl group, which may affect its biological activity and solubility.
N-(diphenylmethyl)quinoline-4-carboxamide: Lacks the 2-chlorophenyl group, potentially altering its interaction with biological targets.
2-phenylquinoline-4-carboxamide: Similar structure but without the chlorine atom, which may influence its reactivity and pharmacokinetics.
Uniqueness
2-(2-chlorophenyl)-N-(diphenylmethyl)quinoline-4-carboxamide is unique due to the presence of both the 2-chlorophenyl and diphenylmethyl groups, which can enhance its binding affinity to biological targets and improve its pharmacological profile. This combination of substituents may also confer unique chemical reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C29H21ClN2O |
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Molecular Weight |
448.9 g/mol |
IUPAC Name |
N-benzhydryl-2-(2-chlorophenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C29H21ClN2O/c30-25-17-9-7-16-23(25)27-19-24(22-15-8-10-18-26(22)31-27)29(33)32-28(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-19,28H,(H,32,33) |
InChI Key |
GZDRTPMEPSTGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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